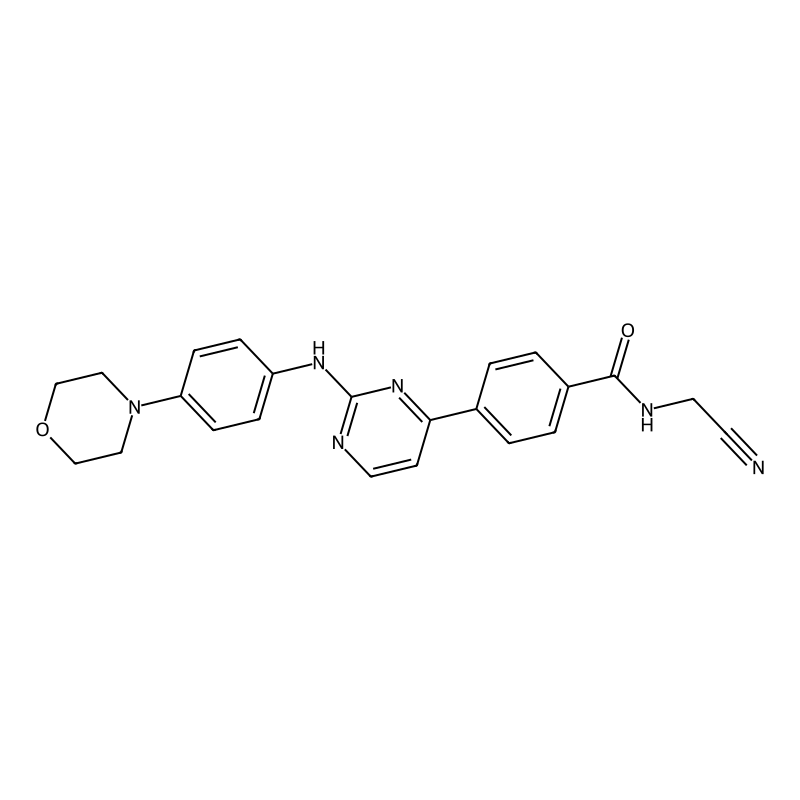Momelotinib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Mechanism of Action
Momelotinib inhibits a protein called activin receptor type 1 (ACVR1), also known as activin A receptor type II (ALK2) []. ACVR1 signaling is involved in several cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, abnormal ACVR1 signaling is believed to contribute to the development of scar tissue in the bone marrow, which disrupts normal blood cell production []. By inhibiting ACVR1, momelotinib may help to reduce scar tissue formation and improve blood cell production.
Momelotinib also inhibits Janus kinase (JAK) 1 and 2, which are enzymes involved in cell signaling pathways important for blood cell production []. JAK inhibitors are another class of drugs used to treat myelofibrosis, but some patients become resistant to these therapies. Momelotinib's dual targeting of ACVR1 and JAK may offer a potential benefit for patients who do not respond well to JAK inhibitors alone.
Momelotinib is recognized for its ability to inhibit Janus kinases, which play a crucial role in the signaling pathways of various cytokines involved in hematopoiesis and immune responses. The compound was approved by the FDA on September 15, 2023, and is marketed under the brand name Ojjaara. It is administered orally and is available in capsule form at doses of 100 mg, 150 mg, and 200 mg .
Momelotinib's significance lies in its dual targeting mechanism. JAK proteins are involved in cell signaling pathways that regulate blood cell production. In myelofibrosis, mutations in JAK genes lead to abnormal signaling, causing bone marrow scarring and reduced blood cell production, including red blood cells leading to anemia []. Momelotinib's inhibition of JAK1/JAK2 helps regulate these pathways and improve blood cell production.
The additional targeting of ACVR1 is particularly relevant for anemia. ACVR1 regulates iron homeostasis in the body. By inhibiting ACVR1, momelotinib suppresses hepcidin, a protein that restricts iron release from storage sites. This allows more iron to be available for red blood cell production, mitigating anemia [].
The mechanism of action for momelotinib involves competitive inhibition of ATP binding to Janus kinases. It exhibits half-maximal inhibitory concentrations (IC50) of approximately:
- Janus kinase 1: 11 nM
- Janus kinase 2: 18 nM
- Janus kinase 3: 155 nM
- Tyrosine kinase 2: 17 nM
Momelotinib also undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. Its major metabolite, M21, retains about 40% of the pharmacological activity of momelotinib itself .
Momelotinib has demonstrated significant biological activity in inhibiting the growth of specific cancer cell lines associated with myelofibrosis. It selectively suppresses erythroid colony growth in patients with the JAK2 V617F mutation, a common mutation found in myelofibrosis patients. Additionally, it reduces spleen size and alleviates constitutional symptoms associated with the disease by inhibiting the JAK-STAT signaling pathway .
The synthesis of momelotinib involves several steps that include:
- Formation of a morpholine ring through cyclization reactions.
- Introduction of functional groups via oxidation and hydrolysis.
- Final purification processes to yield the active pharmaceutical ingredient.
Specific details on synthetic routes can vary based on proprietary methods employed by pharmaceutical companies .
Momelotinib is primarily indicated for:
- Treatment of intermediate or high-risk myelofibrosis in adults with anemia.
- Management of symptoms associated with myelofibrosis, including splenomegaly and related constitutional symptoms.
The drug's unique mechanism also allows it to potentially improve iron availability by downregulating hepcidin levels, which is particularly beneficial for patients suffering from anemia .
Momelotinib has been studied for its interactions with various drugs and biological systems. It may interact with:
- Cytochrome P450 enzymes, leading to potential drug-drug interactions.
- Organic anion transporting polypeptides, affecting hepatic uptake and secretion.
Adverse reactions have been noted, including thrombocytopenia and increased risk of infections, necessitating careful monitoring during treatment .
Momelotinib shares similarities with other Janus kinase inhibitors but exhibits unique properties that differentiate it from its counterparts. Here are some similar compounds:
| Compound Name | Target Kinases | Unique Features |
|---|---|---|
| Ruxolitinib | JAK1/JAK2 | First JAK inhibitor approved for myelofibrosis; less effective against anemia. |
| Fedratinib | JAK2 | Approved for myelofibrosis; does not target ACVR1. |
| Pacritinib | JAK2/FLT3 | Effective in patients with thrombocytopenia; does not inhibit ACVR1. |
Uniqueness of Momelotinib:
- In addition to inhibiting Janus kinases, momelotinib also targets activin receptor-like kinase 1 (ACVR1), which enhances its efficacy in addressing anemia related to myelofibrosis.
- Its ability to significantly reduce hepcidin levels sets it apart from other treatments that primarily focus on JAK inhibition alone .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Drug Indication
Treatment of acute lymphoblastic leukaemia, Treatment of essential thrombocythaemia, Treatment of polycythaemia vera, Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis
Treatment of myelofibrosis
Livertox Summary
Drug Classes
Pharmacology
MeSH Pharmacological Classification
Mechanism of Action
KEGG Target based Classification of Drugs
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]
Other CAS
Absorption Distribution and Excretion
Momelotinib is primarily eliminated in feces and, to a lesser extent, in urine. Following a single oral dose of radiolabeled momelotinib in healthy subjects, about 69% of the total radioactive dose was recovered in fecesm with M14 accounting for 21.4% of the dose, momelotinib and M21 each accounting for 13%, and other 12 metabolites accounting for the remaining 22%. About 28% of radioactivity was recovered in urine, with M21 being the major species.
The mean (%CV) apparent volume of distribution at steady-state is 984 L (118%).
The mean (%CV) clearance is clearance is 103 L/h (87%).







